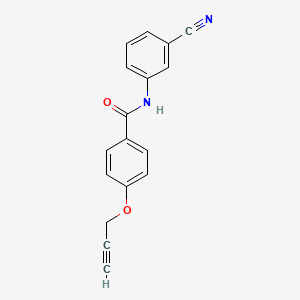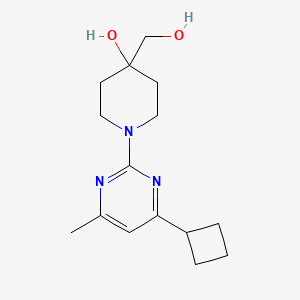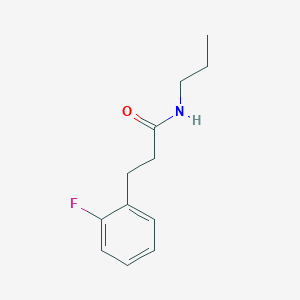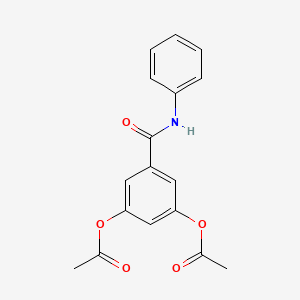
N-(3-cyanophenyl)-4-(2-propyn-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-4-(2-propyn-1-yloxy)benzamide is a chemical compound that has shown potential in scientific research applications. It is a synthetic molecule that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-(3-cyanophenyl)-4-(2-propyn-1-yloxy)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in tumor growth and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-cyanophenyl)-4-(2-propyn-1-yloxy)benzamide in lab experiments is its potency and specificity. It has been found to have a high affinity for specific targets, which makes it a useful tool for studying specific biological processes. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanophenyl)-4-(2-propyn-1-yloxy)benzamide. One direction is to further study its potential use in cancer treatment. Another direction is to study its potential use in the treatment of neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of N-(3-cyanophenyl)-4-(2-propyn-1-yloxy)benzamide involves a multi-step reaction sequence. The starting materials for the synthesis are 3-cyanophenylboronic acid and 4-(2-propyn-1-yloxy)benzaldehyde. The reaction involves the use of various reagents and catalysts, including palladium acetate, triphenylphosphine, and copper iodide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-4-(2-propyn-1-yloxy)benzamide has been studied for its potential use in scientific research. It has been found to have anti-tumor activity, and it has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-2-10-21-16-8-6-14(7-9-16)17(20)19-15-5-3-4-13(11-15)12-18/h1,3-9,11H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXODVFVFRHHDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5410359.png)
![2-[2-(4-nitrophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B5410366.png)

![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5410376.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5410386.png)
![2-(1,3-benzodioxol-5-yl)-1-[2-(1H-imidazol-1-yl)benzyl]-1H-imidazole](/img/structure/B5410391.png)
![4-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5410393.png)

![(1-{[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclobutyl)methanol](/img/structure/B5410417.png)
![1-(2-furoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5410431.png)

![methyl 4-[({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5410451.png)
![N-bicyclo[2.2.1]hept-2-yl-2,6-dimethoxybenzamide](/img/structure/B5410458.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B5410466.png)